(R)-PIPERIDINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER (R)-PIPERIDINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER
Brand Name: Vulcanchem
CAS No.: 160706-62-7
VCID: VC0069465
InChI: InChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/t12-/m1/s1
SMILES: C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

(R)-PIPERIDINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER

CAS No.: 160706-62-7

Main Products

VCID: VC0069465

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

(R)-PIPERIDINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER - 160706-62-7

CAS No. 160706-62-7
Product Name (R)-PIPERIDINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER
Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name (3R)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Standard InChI InChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/t12-/m1/s1
Standard InChIKey FFLPIVZNYJKKDM-GFCCVEGCSA-N
Isomeric SMILES C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
SMILES C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Canonical SMILES C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
PubChem Compound 736538
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator